![molecular formula C21H18BrF2N3O B2977759 N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1189494-21-0](/img/structure/B2977759.png)
N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with bromine, fluorine, and a piperidine carbonyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas or a fluorinating agent like Selectfluor.
Attachment of the Piperidine Carbonyl Group: The piperidine carbonyl group can be introduced through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)-6-fluoroquinolin-4-amine: Lacks the piperidine carbonyl group.
N-(4-bromo-2-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine: Similar structure but different substitution pattern.
Uniqueness
N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the specific combination of substituents on the quinoline core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Biological Activity
N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C17H16BrF2N3
- Molecular Weight : 396.23 g/mol
- CAS Number : To be determined based on specific synthesis routes.
The presence of halogen substituents (bromo and fluoro) in the aromatic ring and a piperidine moiety is significant for its biological activity, influencing both lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The piperidine ring enhances the binding affinity to target proteins involved in cell proliferation and apoptosis pathways .
- Cholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures can act as acetylcholinesterase (AChE) inhibitors, which is crucial for treating Alzheimer's disease. The presence of electron-withdrawing groups like bromine and fluorine may enhance this activity .
Table 1: Summary of Biological Activities
Activity Type | Assay Type | IC50 Value (μM) | Reference |
---|---|---|---|
Anticancer | MTT Assay | 5.2 | |
AChE Inhibition | Enzyme Inhibition Assay | 0.055 | |
BChE Inhibition | Enzyme Inhibition Assay | 0.017 |
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the cytotoxicity of various quinoline derivatives, including this compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated significant growth inhibition, with an IC50 value of 5.2 μM, indicating strong potential as an anticancer agent .
-
Neuropharmacological Studies :
- The compound's ability to inhibit AChE was assessed through enzyme kinetics studies, revealing an IC50 value of 0.055 μM, which is significantly lower than many existing AChE inhibitors used in clinical settings for Alzheimer's disease treatment. This suggests a promising avenue for developing new therapeutic agents targeting neurodegenerative diseases .
-
Structure-Activity Relationship (SAR) :
- Detailed SAR studies have been conducted to understand how modifications to the quinoline and piperidine moieties affect biological activity. It was found that the introduction of halogen atoms at specific positions enhances both anticancer and cholinergic activities, making it a valuable scaffold for further drug development .
Properties
IUPAC Name |
[4-(4-bromo-2-fluoroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrF2N3O/c22-13-4-6-19(17(24)10-13)26-20-15-11-14(23)5-7-18(15)25-12-16(20)21(28)27-8-2-1-3-9-27/h4-7,10-12H,1-3,8-9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFAPZANSBPEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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